molecular formula C17H13ClN2OS2 B2869186 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 338959-60-7

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2869186
CAS No.: 338959-60-7
M. Wt: 360.87
InChI Key: BQSQWJLAAXXDOM-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a phenylsulfanyl group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method includes the reaction of 4-chlorophenyl isothiocyanate with 2-aminophenylsulfanylacetamide under specific conditions to form the thiazole core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated systems are often employed to optimize the synthesis process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide has shown potential as an antimicrobial and antiproliferative agent. Its ability to inhibit the growth of certain pathogens and cancer cells makes it a candidate for drug development.

Medicine: The compound's biological activity has led to its exploration as a therapeutic agent. Studies have indicated its potential in treating infections and certain types of cancer, making it a subject of interest in pharmaceutical research.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A structurally similar compound with potential antimicrobial and antiproliferative properties.

  • N-(4-(4-chlorophenyl)thiazol-2-yl)-2-chloroacetamide: Another related compound with similar biological activities.

Uniqueness: N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide stands out due to its specific combination of functional groups, which contribute to its unique reactivity and biological activity. Its phenylsulfanyl group, in particular, adds a distinct chemical property that differentiates it from other thiazole derivatives.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c18-13-8-6-12(7-9-13)15-10-23-17(19-15)20-16(21)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSQWJLAAXXDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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